2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide
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Overview
Description
“2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide” is a compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
Indole is a crystalline, colorless compound with specific odors . It is an important heterocyclic system that provides the skeleton to various compounds .Mechanism of Action
Target of Action
The compound 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their diverse biological activities . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and other activities
Future Directions
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of similar indole derivatives have been studied .
Dosage Effects in Animal Models
Studies on similar indole derivatives have shown that their effects can vary with different dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 2-fluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide within cells and tissues are not yet fully known. Similar indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar indole derivatives may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-fluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11-8-13-9-12(6-7-16(13)20-11)10-19-17(21)14-4-2-3-5-15(14)18/h2-9,20H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJVHXCKMYVLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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